[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride
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Overview
Description
[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride is a compound that features both indole and pyridine moieties. Indole is a significant heterocyclic system found in many natural products and drugs, known for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride typically involves the construction of the indole and pyridine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyridine moiety can be introduced through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles and pyridines, which can have different biological activities and applications .
Scientific Research Applications
Chemistry
In chemistry, [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities . The presence of the pyridine ring further enhances its biological activity, making it a valuable compound for drug discovery .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act on various molecular targets, including enzymes and receptors, to exert its effects .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
5-Methoxytryptamine: A derivative of tryptophan with potential therapeutic applications.
Uniqueness
What sets [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride apart from similar compounds is the combination of the indole and pyridine moieties. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-2-6-16-15(5-1)14(12-19-16)7-9-18-11-13-4-3-8-17-10-13;/h1-6,8,10,12,18-19H,7,9,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORJVRMPFGGALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CN=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809102 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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